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Compound of Interest

2-Fluoro-3-methylpyridine-4-
Compound Name:

carboxaldehyde
CAS No.: 1211581-05-3
Cat. No.: B1449876

Get Quote

Chemical Identity & Physical Profile

Before interpreting spectral data, ensure the sample matches the physicochemical baseline of
the target fluorinated heterocycle.
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Property Data
IUPAC Name 2-Fluoro-3-methylpyridine-4-carbaldehyde
CAS Number 1211581-05-3
C
Molecular Formula H
FNO
Molecular Weight 139.13 g/mol

Physical State

Pale yellow to brown solid/oil (low melting point)

Solubility

Soluble in DMSO, Methanol, Chloroform;

sparingly soluble in water.[1]

SMILES

Cclc(C=0)cenclF

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the fluorine atom at the C2 position introduces significant spin-spin coupling (

and

), which splits signals that would otherwise appear as singlets or simple doublets.

A. H NMR Spectroscopy (Proton)

Solvent: DMSO-d

or CDCI

(Values typically shift downfield by ~0.1-0.2 ppm in DMSO).[2]
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Chemical Shift Coupling
Signal Structural
g _ ( Multiplicity Constants ( _
Assignment Insight
» Ppm) , Hz)
Highly

-CHO (Aldehyde) 10.0-10.3 s (or br s) N/A deshielded
carbonyl proton.
Ortho to

) Nitrogen;

H-6 (Aromatic) 8.15-8.30 d )
deshielded by
ring current.
Meta to Fluorine;

H-5 (Aromatic) 7.50-7.70 dd , shows coupling
to H-6.

-CH Doublet due to

2.35-2.50 d long-range

(Methyl) coupling with F.

Expert Insight: The methyl group signal is a critical diagnostic. In non-fluorinated analogs, this is
a singlet. In this molecule, the methyl protons couple with the C2-Fluorine (through-space or 4-

bond), resulting in a distinct doublet (

Hz). Absence of this splitting may indicate defluorination or incorrect regiochemistry.

B. C NMR Spectroscopy (Carbon)

Observe

coupling patterns. The C2 carbon will appear as a doublet with a massive coupling constant.

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Carbon Shit Multiplicit Not
. ultiplicity ote
Position (Hz)
» Ppm)
C=0 (Aldehyde) 188 — 192 d Carbonyl carbon.
Direct C-F bond
C-2 (C-F) 160 — 164 d ~240 (Large
coupling).
Meta coupling to
C-6 148 — 152 d ~15 _
Fluorine.
Para coupling to
C-4 (Quaternary) 138 — 142 d ~5-10 )
Fluorine.
Ortho coupling (
C-3 (Quaternary) 120 -128 d ~25-30
) to Fluorine.
Far from
C-5 118 — 122 d ~5 ,
Fluorine.
Methyl carbon
-CH 10 - 15 d ~5-10 Y
coupled to F.

C. F NMR Spectroscopy

Reference: CFCI

(O ppm).

o Shift:-65 to -75 ppm
o Pattern: Singlet (broadened by small proton couplings if not proton-decoupled).

» Diagnostic: This region is distinct for 2-fluoropyridines. A shift toward -100 ppm would
suggest a 3-fluoro isomer, while -50 ppm suggests 2-fluoro with different electronics.

Mass Spectrometry (MS) & IR
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Mass Spectrometry (ESI/GC-MS)

e Molecular lon (

): 139 m/z

e Protonated lon (

): 140 m/z (ESI Positive Mode)

e Fragmentation Pattern (GC-MS):
o m/z 139: Parent Peak.

o m/z 111: Loss of CO (28 amu) — Characteristic of
benzaldehydes/pyridinecarboxaldehydes.

o m/z 110: Loss of CHO radical.

o m/z 91/92: Loss of F or HF from the pyridine ring (less common but possible).

Infrared Spectroscopy (FT-IR)
e C=0 Stretch (Aldehyde):1695 — 1710 cm

(Strong, sharp).

e C-H Stretch (Aldehyde):2750 & 2850 cm

(Fermi doublet).

e C=N/C=C (Pyridine Ring): 1580 — 1600 cm

e C-F Stretch:1200 — 1250 cm

(Strong).

Structural Visualization & Logic
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The following diagram illustrates the connectivity and the specific long-range coupling
interactions (

-coupling) that define the NMR spectrum.

Substituent

Methyl (C3)

1H: ~2.4 ppm (d)
Couples to F

2-Fluoro-3-methylpyridine-

EE— I 1£\|de1r(l)yge (042 ) By Aromatic Ring
- ~10.Z2 ppm (s
IR: 1700 cm-1 -H6 (d) & H5 (dd)

Core

Click to download full resolution via product page
Caption: Structural connectivity highlighting the critical

F coupling network that validates the regiochemistry of the methyl and aldehyde groups.

Experimental Validation Protocol

To confirm the identity of a synthesized or purchased batch, follow this standard operating
procedure (SOP):

o Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

. (DMSO is preferred over CDCI

to prevent hydrate formation of the aldehyde and ensure solubility).
e Acquisition:

o Run standard

H (16 scans).
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o Run

F (uncoupled) to check for regioisomers (impurities often appear at different shifts).

o Run
C (apt/dept) if quantity permits (>20 mg).

e QC Check:
o Pass: Aldehyde peak present at >10 ppm; Methyl peak appears as a doublet.

o Fail: Methyl peak is a singlet (indicates loss of F or wrong isomer); Aldehyde peak missing
(oxidation to acid or reduction to alcohol).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. prepchem.com [prepchem.com]

e 2. W02024121753A1 - Polq inhibitors - Google Patents [patents.google.com]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1449876/docs?utm_src=pdf-body#spectroscopic-data-guide-2-fluoro-3-methylpyridine-4-carboxaldehyde
https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AW15101
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2F%23query%3D1211581-05-3
https://www.benchchem.com/product/b1449876/docs?utm_src=pdf-body#spectroscopic-data-guide-2-fluoro-3-methylpyridine-4-carboxaldehyde
https://www.benchchem.com/product/b1449876/docs?utm_src=pdf-body#spectroscopic-data-guide-2-fluoro-3-methylpyridine-4-carboxaldehyde
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.chem.uci.edu/~jsnowick/organicspectroscopy/2011f-MT-I.2b.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB92506386.htm
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemscene.com
https://www.benchchem.com/product/b1449876?utm_src=pdf-custom-synthesis#bc-rfq
https://prepchem.com/3-cyano-2-4-methylphenyl-pyridine/
https://patents.google.com/patent/WO2024121753A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o 3.1803588-39-7 | 5-(hydrazinecarbonyl)-N,2,4-trimethyl-1H-pyrrole-3-carboxamide | A2B
Chem | Chemikart [Kit-electrolyte-analyzers-zone.chemikart.com]

e 4. chem.uci.edu [chem.uci.edu]

» To cite this document: BenchChem. [Spectroscopic Data Guide: 2-Fluoro-3-methylpyridine-4-
carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AW15101
https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AW15101
https://www.chem.uci.edu/~jsnowick/organicspectroscopy/2011f-MT-I.2b.pdf
https://www.benchchem.com/product/b1449876/docs#spectroscopic-data-guide-2-fluoro-3-methylpyridine-4-carboxaldehyde
https://www.benchchem.com/product/b1449876/docs#spectroscopic-data-guide-2-fluoro-3-methylpyridine-4-carboxaldehyde
https://www.benchchem.com/product/b1449876/docs#spectroscopic-data-guide-2-fluoro-3-methylpyridine-4-carboxaldehyde
https://www.benchchem.com/product/b1449876/docs#spectroscopic-data-guide-2-fluoro-3-methylpyridine-4-carboxaldehyde
https://www.benchchem.com/product/b1449876?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1449876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

